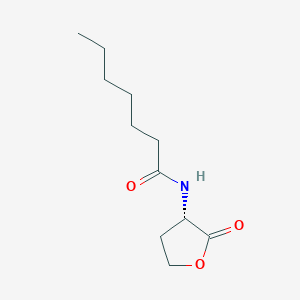

N-heptanoyl-L-homoserine lactone

描述

N-庚酰基-L-高丝氨酸内酯: 是N-酰基-高丝氨酸内酯家族的一员。 这些化合物是小型可扩散的信号分子,参与群体感应,群体感应是细菌用来控制基因表达以响应不断增加的细胞密度的调节系统 . N-庚酰基-L-高丝氨酸内酯在细菌通讯中起着至关重要的作用,影响细胞代谢和基因调控 .

准备方法

合成路线和反应条件: N-庚酰基-L-高丝氨酸内酯可以通过用庚酰氯酰化L-高丝氨酸内酯来合成。 反应通常涉及使用三乙胺等碱来中和盐酸副产物 . 该反应在二氯甲烷等有机溶剂中于低温下进行,以防止副反应 .

工业生产方法: N-庚酰基-L-高丝氨酸内酯的工业生产涉及类似的合成路线,但规模更大。 该工艺针对更高的产率和纯度进行了优化,通常使用自动化系统来精确控制反应条件 .

化学反应分析

反应类型: N-庚酰基-L-高丝氨酸内酯会发生各种化学反应,包括:

水解: 内酯环可以在酸性或碱性条件下水解,生成相应的羟基酸.

氧化: 内酯环的氧化裂解可以生成羧酸.

取代: 酰基可以通过转酰化反应被其他酰基取代.

常用试剂和条件:

水解: 高温下的酸性或碱性水溶液.

氧化: 强氧化剂如高锰酸钾或三氧化铬.

取代: 酰氯或酸酐,在碱的存在下.

主要产物:

水解: 羟基酸.

氧化: 羧酸.

取代: 各种N-酰基-高丝氨酸内酯.

科学研究应用

Quorum Sensing and Bacterial Communication

N-heptanoyl-L-homoserine lactone is primarily recognized for its role as a quorum-sensing agent in Gram-negative bacteria. It influences gene expression and cellular metabolism, thereby regulating virulence factors and biofilm formation. The ability of this molecule to modulate bacterial behavior makes it a potential target for anti-virulence drug development, aiming to disrupt harmful bacterial communication without killing the bacteria outright, thus reducing the likelihood of resistance development .

Regulation of Virulence

Research indicates that this compound can regulate virulence in several pathogenic bacteria. For instance, studies have shown that this compound can affect the virulence traits of Yersinia enterocolitica, a bacterium responsible for gastrointestinal infections. By understanding how this compound influences virulence gene expression, researchers can develop strategies to mitigate infections caused by such pathogens .

Infection Prevention in Aquaculture

In aquaculture, this compound has been studied for its potential to prevent infections and septicemia in fish. Its application as a signaling molecule can help manage microbial populations in aquatic environments, promoting healthier fish stocks by enhancing the immune responses of fish against pathogens . This application is particularly relevant given the increasing challenges posed by bacterial infections in aquaculture settings.

Environmental Applications

The use of this compound extends to environmental science, particularly in wastewater treatment processes. Its ability to influence microbial communities can be harnessed to improve the efficiency of bioremediation processes, where specific bacteria are employed to degrade pollutants. By manipulating quorum sensing pathways using compounds like this compound, it is possible to enhance the degradation rates of contaminants in various environments .

Table 1: Summary of Research Findings on this compound

Future Directions and Implications

The diverse applications of this compound present numerous opportunities for future research. Investigating its interactions with different bacterial species could yield insights into novel therapeutic strategies against bacterial infections. Additionally, exploring its role in environmental applications may lead to more sustainable practices in waste management and pollution control.

作用机制

N-庚酰基-L-高丝氨酸内酯通过群体感应发挥作用。 它与细菌中特定的受体蛋白结合,导致靶基因的激活或抑制 . 该过程涉及LuxIR蛋白家族,该家族根据N-酰基-高丝氨酸内酯的浓度调节基因表达 . 分子靶点包括参与细胞代谢的转录调节因子和酶 .

相似化合物的比较

N-庚酰基-L-高丝氨酸内酯在N-酰基-高丝氨酸内酯中是独一无二的,因为它具有特定的酰基链长度,这会影响其信号特性和受体结合亲和力 . 类似的化合物包括:

- N-己酰基-L-高丝氨酸内酯

- N-辛酰基-L-高丝氨酸内酯

- N-癸酰基-L-高丝氨酸内酯

- N-(3-氧代十二酰基)-L-高丝氨酸内酯

- N-(3-氧代癸酰基)-L-高丝氨酸内酯

生物活性

N-heptanoyl-L-homoserine lactone (C7-HSL) is a member of the N-acyl homoserine lactones (AHLs), which are critical signaling molecules in bacterial quorum sensing (QS). This compound plays a significant role in regulating various biological processes in bacteria and has implications in plant interactions and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on bacterial behavior, and interactions with host organisms.

Structure and Synthesis

This compound is characterized by a heptanoyl acyl chain attached to a homoserine lactone moiety. The general structure of AHLs allows them to diffuse across bacterial membranes and interact with specific receptor proteins, leading to gene expression changes that facilitate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.

Table 1: Structural Characteristics of AHLs

| Compound | Acyl Chain Length | Biological Activity |

|---|---|---|

| N-butanoyl-L-homoserine lactone (C4-HSL) | 4 | Biofilm formation in Pseudomonas aeruginosa |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | 6 | Induces virulence in Yersinia enterocolitica |

| This compound (C7-HSL) | 7 | Modulates QS in Vibrio fischeri |

| N-octanoyl-L-homoserine lactone (C8-HSL) | 8 | Enhances biofilm stability |

Quorum Sensing Modulation

This compound acts primarily through the LuxR/LuxI QS system. In Vibrio fischeri, it serves as an autoinducer that binds to LuxR, activating the transcription of genes responsible for bioluminescence and other collective behaviors. The binding affinity and activity can vary significantly based on the acyl chain length and substituents, demonstrating structure-activity relationships (SAR) that are crucial for understanding QS dynamics .

Case Study: Vibrio fischeri

In a study examining the effects of various AHLs, including C7-HSL, it was found that this compound can induce luminescence at specific concentrations, highlighting its role in intercellular communication among bacteria. The modulation of LuxR activity by C7-HSL suggests potential applications in controlling bacterial populations and pathogenicity through QS interference .

Effects on Plant Interactions

Recent research indicates that AHLs, including this compound, can influence plant responses to bacterial pathogens. For instance, studies show that long-chain AHLs prime plants like Arabidopsis thaliana for enhanced defense mechanisms against bacterial infections by promoting callose deposition and phenolic compound accumulation . This interaction exemplifies the dual role of AHLs as both bacterial signaling molecules and mediators of plant defense responses.

Table 2: Effects of AHLs on Plant Defense Mechanisms

| Plant Species | AHL Type | Response Induced |

|---|---|---|

| Arabidopsis thaliana | N-3-oxo-tetradecanoyl-L-homoserine lactone | Increased callose deposition |

| Lotus corniculatus | N-hexanoyl-L-homoserine lactone | Enhanced resistance to Pseudomonas syringae |

| Various species | This compound | Priming for defense against pathogens |

Clinical Implications

The ability of this compound to modulate QS presents potential therapeutic avenues for controlling bacterial infections. By disrupting QS pathways, it may be possible to reduce virulence in pathogenic bacteria such as Pseudomonas aeruginosa, which is known for its role in chronic infections like cystic fibrosis . Furthermore, understanding how C7-HSL interacts with host systems could lead to novel strategies for enhancing plant immunity against bacterial pathogens.

属性

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332084 | |

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177158-20-2 | |

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?

A1: N-Heptanoylhomoserine lactone (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].

Q2: How does the absolute configuration of N-Heptanoylhomoserine lactone impact its antimicrobial activity?

A2: Research indicates that the naturally occurring (S)-enantiomer of N-Heptanoylhomoserine lactone is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].

Q3: Are there enzymes that can degrade N-Heptanoylhomoserine lactone?

A3: Yes, enzymes called AHL lactonases can degrade AHLs like N-Heptanoylhomoserine lactone by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for N-Heptanoylhomoserine lactone degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].

Q4: How does the presence of N-Heptanoylhomoserine lactone influence the production of other AHLs in bacteria?

A4: Studies in Rhizobium leguminosarum revealed that N-Heptanoylhomoserine lactone production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce N-Heptanoylhomoserine lactone, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where N-Heptanoylhomoserine lactone may act as a master regulator for the production of other AHLs.

Q5: Can N-Heptanoylhomoserine lactone be found in environments beyond bacterial cultures?

A5: Yes, N-Heptanoylhomoserine lactone has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.

Q6: Does the presence of N-Heptanoylhomoserine lactone in activated sludge have any functional implications?

A6: Research suggests a link between N-Heptanoylhomoserine lactone and chitinase activity in activated sludge. Addition of N-Heptanoylhomoserine lactone to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both N-Heptanoylhomoserine lactone and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。